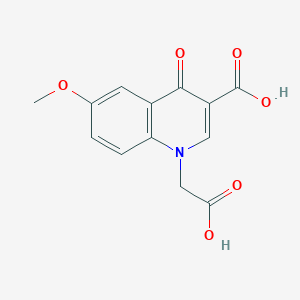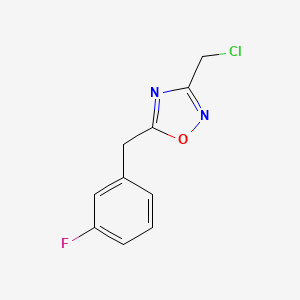
3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Clorometil)-5-(3-fluorobencil)-1,2,4-oxadiazol es un compuesto heterocíclico que contiene un anillo oxadiazol
Métodos De Preparación
La síntesis de 3-(Clorometil)-5-(3-fluorobencil)-1,2,4-oxadiazol normalmente implica la reacción de cloruro de 3-fluorobencilo con precursores apropiados en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano y catalizadores como trietilamina. La reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la formación del producto deseado.
Análisis De Reacciones Químicas
3-(Clorometil)-5-(3-fluorobencil)-1,2,4-oxadiazol puede sufrir diversas reacciones químicas, incluidas:
Reacciones de sustitución: El grupo clorometilo puede ser sustituido por otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para producir diferentes productos.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio, catalizadores de paladio y varios disolventes orgánicos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-(Clorometil)-5-(3-fluorobencil)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de materiales: El compuesto se explora para su uso en la síntesis de nuevos materiales con propiedades electrónicas y ópticas únicas.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas, lo que lo hace valioso en el campo de la química sintética.
Mecanismo De Acción
El mecanismo de acción de 3-(Clorometil)-5-(3-fluorobencil)-1,2,4-oxadiazol implica su interacción con dianas moleculares específicas. En aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. Las vías y objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
3-(Clorometil)-5-(3-fluorobencil)-1,2,4-oxadiazol se puede comparar con otros derivados de oxadiazol como:
- 3-(Clorometil)-5-(4-fluorobencil)-1,2,4-oxadiazol
- 3-(Clorometil)-5-(2-fluorobencil)-1,2,4-oxadiazol
Estos compuestos comparten características estructurales similares pero difieren en la posición del átomo de flúor en el grupo bencilo. Esta diferencia puede influir en su reactividad química y actividad biológica, haciendo que cada compuesto sea único por derecho propio.
Propiedades
Fórmula molecular |
C10H8ClFN2O |
|---|---|
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 |
Clave InChI |
FTHOKEKULDOICB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


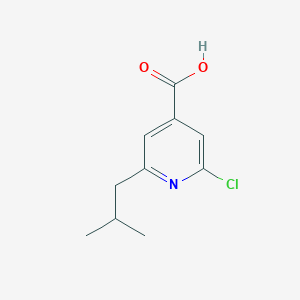
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)
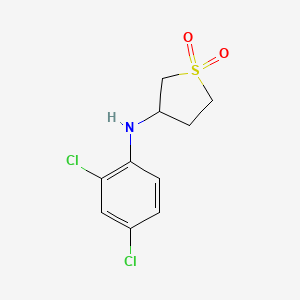


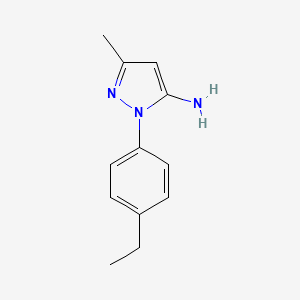
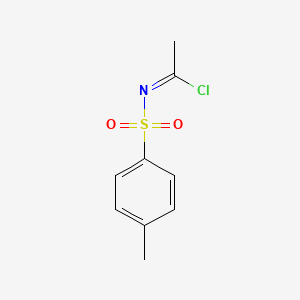
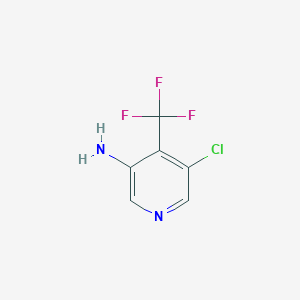
![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
